(1R)-5-iodoindan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9IO |
|---|---|
Molecular Weight |
260.07 g/mol |
IUPAC Name |
(1R)-5-iodo-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C9H9IO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9,11H,1,4H2/t9-/m1/s1 |
InChI Key |
QDVLTEJCEOAPCA-SECBINFHSA-N |
Isomeric SMILES |
C1CC2=C([C@@H]1O)C=CC(=C2)I |
Canonical SMILES |
C1CC2=C(C1O)C=CC(=C2)I |
Origin of Product |
United States |
Enantioselective Synthetic Methodologies for 1r 5 Iodoindan 1 Ol and Chiral Analogs
Asymmetric Reduction Strategies for 5-Iodoindan-1-one Precursors
The most direct route to optically active (1R)-5-iodoindan-1-ol is the enantioselective reduction of the corresponding prochiral ketone, 5-iodoindan-1-one. This transformation can be achieved through various catalytic methods, including hydrogenation and metal-mediated reductions, which install the chiral center with high fidelity. sioc-journal.cn
Asymmetric hydrogenation and asymmetric transfer hydrogenation (ATH) are powerful techniques for the synthesis of chiral alcohols from ketones. ajchem-b.combeilstein-journals.org These methods utilize a transition metal complex, typically ruthenium, rhodium, or iridium, coordinated to a chiral ligand. ajchem-b.comresearchgate.net The chiral ligand creates a stereochemically defined environment around the metal center, which preferentially directs the hydride transfer to one of the two prochiral faces of the ketone's carbonyl group.
Transfer hydrogenation, in particular, offers operational simplicity by using readily available hydrogen sources like isopropanol (B130326) or formic acid instead of gaseous hydrogen. researchgate.netorganic-chemistry.org The efficiency and enantioselectivity of these reactions are highly dependent on the choice of metal, the structure of the chiral ligand, and the reaction conditions.
Ruthenium(II) complexes are among the most successful catalysts for the asymmetric hydrogenation and transfer hydrogenation of aromatic ketones. researchgate.net Groundbreaking work by Noyori and colleagues demonstrated that Ru(II) complexes bearing a chiral diphosphine ligand, such as BINAP, and a chiral diamine ligand, like DPEN, are exceptionally effective catalysts. nih.gov These bifunctional catalysts are believed to operate via a concerted mechanism where an N-H proton and a metal-hydride are transferred to the ketone, leading to high reactivity and enantioselectivity. nih.gov
The catalyst system can be fine-tuned by modifying the substituents on the chiral ligands. organic-chemistry.orgdiva-portal.org For the reduction of a substrate like 5-iodoindan-1-one, a model system using acetophenone (B1666503) is often studied to optimize conditions. The table below summarizes the performance of various Ru-catalyzed systems on acetophenone, which serves as a reliable proxy for the reactivity and selectivity expected with substituted indanones.
| Catalyst System | Substrate | Hydrogen Source | Enantiomeric Excess (ee %) | Conversion (%) | Reference |
|---|---|---|---|---|---|
| [RuCl₂(p-cymene)]₂ / (-)-Ephedrine hydrochloride | Acetophenone | Water | 75 | 99.3 | organic-chemistry.org |
| RuCl₂[(S)-TolBINAP][(S,S)-DPEN] | Acetophenone | H₂ (8 atm) in 2-propanol | 99 | 100 | nih.gov |
| Ru(arene)[(1S, 3R, 4R)-3-(Hydroxymethyl)-2-azabicyclo[2.2.1]heptane] | Acetophenone | Isopropanol/KOH | 96 | - | diva-portal.org |
Another class of effective catalysts involves chiral oxazaborolidines, as developed by Corey, which catalyze the reduction of prochiral ketones with borane (B79455). nih.govru.nl These systems have shown high enantioselectivity for a range of ketones. ru.nl
Biocatalytic Approaches to Chiral Indanols and Related Derivatives
Biocatalysis has emerged as a powerful and environmentally benign alternative to traditional chemical methods for asymmetric synthesis. nih.govgeorgiasouthern.edu Enzymes operate with high stereo-, regio-, and chemoselectivity under mild reaction conditions, often in aqueous media. nih.gov
The asymmetric reduction of 5-iodoindan-1-one to this compound can be achieved with high enantiomeric purity using enzymes, particularly alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs). nih.gov These enzymes utilize cofactors such as NADH or NADPH to deliver a hydride to the carbonyl group of the ketone. srce.hr
A wide variety of microorganisms, including bacteria, yeasts, and fungi, as well as plant tissues, have been employed as whole-cell biocatalysts for the reduction of aromatic ketones. srce.hrnih.govscielo.org.mx Using whole cells can be advantageous as it circumvents the need for enzyme purification and cofactor regeneration, as the cell's own metabolism handles this process. nih.govnih.gov For instance, various marine-derived fungi have demonstrated the ability to reduce substituted acetophenones to the corresponding chiral alcohols with excellent yields and enantioselectivities often exceeding 99%. nih.gov Similarly, plant tissues from sources like carrots (Daucus carota) have been shown to reduce acetophenone to (S)-1-phenylethanol with 100% ee. srce.hr
| Biocatalyst (Source) | Substrate | Product Configuration | Enantiomeric Excess (ee %) | Conversion (%) | Reference |
|---|---|---|---|---|---|
| Rhodotorula rubra AS 2.2241 (Fungus) | 1-(3-Bromophenyl)ethan-1-one | S | >99 | >99 | nih.gov |
| Daucus carota (Carrot) | Acetophenone | S | 100 | - | srce.hr |
| Lactobacillus kefir ADH | 1-([1,1'-Biphenyl]-4-yl)ethenone | R | >99 | 84 | nih.gov |
| Baker's Yeast | 1-(Methoxycarbonyl)-indan-2-one | - | 99.5 | - | nih.gov |
An alternative to asymmetric reduction is the kinetic resolution of a racemic mixture of 5-iodoindan-1-ol. orgosolver.com In this process, an enzyme selectively reacts with one enantiomer of the racemate, allowing the separation of the unreacted, enantiomerically enriched substrate from the product. mychemblog.com Lipases are commonly used enzymes for this purpose, catalyzing the enantioselective acylation of one alcohol enantiomer in the presence of an acyl donor. unipd.it
For example, the resolution of racemic trans-azidoindanol has been successfully carried out using immobilized Lipase (B570770) PS. nih.gov Similarly, lipases from Candida rugosa have been optimized for the kinetic resolution of building blocks for beta-blockers, demonstrating high enantioselectivity. mdpi.com This technique can be applied to racemic 5-iodoindan-1-ol, where the lipase would selectively acylate either the (R)- or (S)-enantiomer, leaving the other enantiomer in high optical purity.
A more advanced approach is dynamic kinetic resolution (DKR), where the kinetic resolution is coupled with in-situ racemization of the slower-reacting enantiomer. princeton.eduharvard.edu This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product, overcoming the 50% yield limitation of standard kinetic resolution. princeton.edu
Regioselective Iodination Techniques for Indan-1-ol Systems
The synthesis of 5-iodoindan-1-ol requires the regioselective introduction of an iodine atom onto the aromatic ring of an indanol or indanone precursor. The position of iodination is directed by the existing substituents on the aromatic ring. In the indan-1-one system, the carbonyl group is a deactivating meta-director, while the fused aliphatic ring acts as an activating ortho-, para-director.
A common strategy involves the synthesis of iodoindanones from the corresponding aminoindanones. uhmreactiondynamics.org For example, 6-aminoindan-1-one can be converted to 6-iodoindan-1-one via a diazotization-iodination sequence (Sandmeyer reaction), followed by reduction to the alcohol. uhmreactiondynamics.org A similar sequence starting from 4-aminoindan-1-one yields 4-iodoindan-1-one. uhmreactiondynamics.org To obtain the 5-iodo isomer, one would need to start with 5-aminoindan-1-one.
Direct electrophilic iodination of the indan-1-ol or indan-1-one aromatic ring is another approach. Various iodinating reagents can be used, such as iodine in the presence of an oxidizing agent or an activating silver salt (e.g., Ag₂SO₄). uky.edunih.gov The regioselectivity of these reactions can be highly dependent on the reagent and reaction conditions. uky.edu For instance, the direct iodination of indoles, a related bicyclic system, has been achieved with high regioselectivity at the C5 position using N-iodosuccinimide (NIS) under specific conditions. rsc.org Similar strategies could be explored for the indan-1-ol system to achieve selective iodination at the desired C5 position.
Electrophilic Aromatic Iodination
Electrophilic aromatic iodination is a fundamental method for introducing an iodine atom onto an aromatic ring. arkat-usa.org Due to the low reactivity of molecular iodine (I₂), this reaction typically requires an activating agent or a more potent iodinating species to facilitate the substitution. arkat-usa.orglibretexts.org The choice of iodinating reagent and reaction conditions is crucial for achieving high regioselectivity and yield, particularly with substituted aromatic substrates like those leading to 5-iodoindan-1-ol. wuxiapptec.com
Common iodinating systems include N-iodosuccinimide (NIS) often used with an acid catalyst like trifluoromethanesulfonic acid, or iodine in the presence of an oxidizing agent such as hydrogen peroxide or copper salts. arkat-usa.orglibretexts.org These oxidizing agents convert iodine to a more powerful electrophilic species, often represented as I⁺, which then reacts with the aromatic ring. libretexts.org For electron-rich aromatic compounds, a variety of reagents have been developed, including combinations like iodine with F-TEDA-BF₄ (Selectfluor) or disulfide-catalyzed systems with 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH). arkat-usa.orgorganic-chemistry.org
The regioselectivity of the iodination is governed by the electronic and steric properties of the substituents already present on the aromatic ring. In the context of an indanol precursor, the hydroxyl group and the alkyl portion of the indane ring system direct the incoming electrophile. Predicting the precise site of iodination on complex molecules can be aided by quantum mechanical analyses of the highest occupied molecular orbital (HOMO) of the substrate. wuxiapptec.com
Table 1: Common Reagents for Electrophilic Aromatic Iodination This table is interactive. You can sort and filter the data.
| Reagent/System | Typical Substrates | Notes |
|---|---|---|
| I₂ / Oxidizing Agent (e.g., H₂O₂, CuCl₂) | General arenes | Oxidizing agent generates a more potent electrophile (I⁺). libretexts.org |
| N-Iodosuccinimide (NIS) | Electron-rich arenes | Often requires an acid catalyst for less reactive substrates. wuxiapptec.comorganic-chemistry.org |
| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | Activated aromatic compounds | Can be used in organocatalytic systems (e.g., with thiourea). organic-chemistry.org |
| I₂ / F-TEDA-BF₄ (Selectfluor) | Various arenes | Provides high regioselectivity. arkat-usa.org |
Directed Ortho-Metalation and Halogenation Approaches
Directed ortho-metalation (DoM) offers a powerful and highly regioselective strategy for the functionalization of aromatic rings. wikipedia.org This method overcomes the selectivity issues often encountered in classical electrophilic aromatic substitution. The core principle of DoM involves the use of a directing metalation group (DMG) on the aromatic ring. This DMG, typically a heteroatom-containing functional group like an amide, methoxy, or a protected alcohol, coordinates to an organolithium reagent (e.g., n-butyllithium). wikipedia.org This coordination directs the deprotonation of the aromatic ring exclusively at the position ortho to the DMG, forming a stable aryllithium intermediate. wikipedia.org
This highly reactive intermediate can then be quenched with a suitable electrophile to introduce a wide range of functional groups. For the synthesis of halogenated compounds like 5-iodoindan-1-ol, an iodine source such as molecular iodine (I₂) is used as the electrophile. The aryllithium intermediate reacts at the ipso-position, replacing the lithium atom with iodine with high fidelity. wikipedia.org
In the context of synthesizing 5-iodoindan-1-ol, the hydroxyl group of a suitable indanol precursor (or a protected version thereof) can act as the DMG. By carefully choosing the starting material and reaction conditions, the DoM strategy can precisely install the iodine atom at the desired C-5 position of the indane ring system, a task that can be challenging using conventional electrophilic iodination methods. nih.govresearchgate.net
Deracemization Processes for Indanol Enantiomers
Obtaining a single enantiomer of a chiral alcohol from a racemic mixture is a critical challenge in asymmetric synthesis. Deracemization processes aim to convert a racemate into a single, enantiomerically pure product with a theoretical yield of 100%, overcoming the 50% yield limitation of classical kinetic resolution. researchgate.net Chemoenzymatic deracemization is a particularly effective strategy that has been successfully applied to 1-indanol (B147123) and its analogs. acs.orgacs.org
This approach typically involves two key steps operating in concert: the highly enantioselective transformation of one enantiomer by an enzyme and the racemization of the remaining, unreacted enantiomer by a chemical catalyst. acs.org A common implementation involves the enzymatic resolution of a racemic alcohol via transesterification, coupled with in-situ racemization of the less reactive alcohol enantiomer. For example, lipases such as Novozym 435 (immobilized Candida antarctica lipase B) are widely used to selectively acylate one enantiomer of the alcohol (e.g., the (R)-enantiomer) with an acyl donor like vinyl acetate. acs.orgacs.org Simultaneously, a metal catalyst, often based on ruthenium, racemizes the unreacted (S)-alcohol, continuously feeding it back into the enzymatic acylation cycle. acs.org This dynamic kinetic resolution process can lead to the complete conversion of the racemate into a single enantiomer of the corresponding acetate. acs.org
Alternatively, a stepwise chemoenzymatic process can be employed. First, a standard enzymatic kinetic resolution is performed, yielding approximately 50% of one enantiomer as an ester and 50% of the unreacted alcohol of the opposite configuration, both with high enantiomeric excess. acs.orgacs.org The unreacted alcohol can then be inverted to the desired configuration using a chemical method like the Mitsunobu reaction, followed by hydrolysis of the ester groups to yield the single, pure alcohol enantiomer. acs.orgacs.org Studies on 1-indanol have demonstrated the industrial potential of these methods, achieving high yields and enantiomeric purities. acs.orgacs.org
Table 2: Research Findings on Chemoenzymatic Deracemization of 1-Indanol This table is interactive. You can sort and filter the data.
| Method | Biocatalyst | Key Reagents/Catalysts | Product | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| Dynamic Kinetic Resolution | Lipase | Ruthenium catalyst | (R)-1-Indanyl acetate | 77% | Not specified | acs.org |
| Kinetic Resolution + Mitsunobu Inversion | Novozym 435 | Vinyl acetate, Mitsunobu reagents | (R)-1-Indanol | 67% | 95% | acs.orgacs.org |
| Kinetic Resolution (Transesterification) | Lipase YCJ01 | Vinyl acetate, n-hexane | (R)-1-Indanyl acetate | ~50% | 98% (ee p) | researchgate.net |
| Kinetic Resolution (Oxidation) | Jerusalem artichoke (plant enzymes) | Not applicable | (R)-(-)-Indan-1-ol | >50% conversion | 100% (ee of unreacted) | researchgate.net |
Advanced Spectroscopic and Chromatographic Characterization of 1r 5 Iodoindan 1 Ol
Spectroscopic Elucidation of Absolute Configuration and Conformation
Spectroscopic methods provide detailed information about the molecular framework and spatial arrangement of atoms. For chiral compounds like (1R)-5-iodoindan-1-ol, these techniques are indispensable for unambiguous stereochemical assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment (e.g., ¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. While standard ¹H and ¹³C NMR spectra confirm the connectivity of atoms in 5-iodoindan-1-ol, more advanced methods are required to assign the absolute stereochemistry at the chiral center (C1).
Detailed analysis of proton (¹H) and carbon (¹³C) chemical shifts and coupling constants can offer clues to the relative stereochemistry and preferred conformation of the molecule in solution. For instance, the coupling constants between the proton at C1 and the adjacent methylene (B1212753) protons at C2 can provide insight into the dihedral angles and, consequently, the puckering of the five-membered ring.
Two-dimensional (2D) NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are critical for determining through-space proximity of protons. For this compound, NOESY can reveal correlations between the C1 proton and specific protons on the aromatic ring or the indane skeleton, helping to define its spatial orientation relative to the rest of the molecule. The use of chiral derivatizing agents, which react with the hydroxyl group to form diastereomers, can also be employed. The resulting diastereomeric mixture will exhibit distinct NMR signals for each stereoisomer, allowing for their differentiation and, in some cases, the assignment of the absolute configuration by comparing the spectra to known standards.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound This table is illustrative as specific experimental data for this compound is not publicly available.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key ¹H-¹H Couplings (Hz) |
|---|---|---|---|
| 1 | ~5.2 (t) | ~76 | J(H1, H2a), J(H1, H2b) |
| 2a | ~2.5 (m) | ~35 | J(H2a, H2b), J(H2a, H1) |
| 2b | ~2.0 (m) | J(H2b, H2a), J(H2b, H1) | |
| 3a | ~3.1 (m) | ~39 | J(H3a, H3b) |
| 3b | ~2.9 (m) | J(H3b, H3a) | |
| 4 | ~7.6 (d) | ~138 | J(H4, H6) |
| 5 | - | ~92 | - |
| 6 | ~7.7 (dd) | ~135 | J(H6, H4), J(H6, H7) |
| 7 | ~7.2 (d) | ~128 | J(H7, H6) |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis
Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, measure the differential absorption of left- and right-circularly polarized light by a chiral molecule. This provides information about the absolute configuration and conformation. The CD spectrum of this compound would be expected to show characteristic Cotton effects, which are positive or negative bands corresponding to the electronic transitions of its chromophores (the iodinated benzene (B151609) ring).
The sign and magnitude of these Cotton effects are directly related to the spatial arrangement of the atoms around the chiral center. By comparing the experimental CD spectrum to spectra predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT) for both the (R) and (S) enantiomers, the absolute configuration can be confidently assigned. The experimental spectrum that matches the calculated spectrum for the (R)-enantiomer would confirm the stereochemistry of this compound.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the absolute configuration and three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern allows for the calculation of the electron density map of the molecule, from which the precise positions of all atoms can be determined.
For this compound, a successful X-ray crystallographic analysis would provide unambiguous proof of its absolute configuration. The presence of the heavy iodine atom is particularly advantageous for this method, as it facilitates the determination of the absolute structure using anomalous dispersion effects (the Flack parameter). The analysis would also reveal detailed information about bond lengths, bond angles, and the conformation of the indane ring system in the crystalline state.
Analytical Chromatographic Techniques for Enantiomeric Purity Assessment
Chromatographic methods are essential for separating enantiomers and determining the enantiomeric purity (or enantiomeric excess, ee) of a chiral compound.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of enantiomers. researchgate.netwindows.netmdpi.comresearchgate.net This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
To assess the enantiomeric purity of this compound, a suitable chiral column, such as one based on derivatized cellulose (B213188) or amylose, would be selected. The separation would be optimized by varying the mobile phase composition (typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol). The two enantiomers, this compound and (1S)-5-iodoindan-1-ol, would elute at different times, and the ratio of their peak areas would be used to calculate the enantiomeric excess of the sample.
Table 2: Representative Chiral HPLC Method Parameters for Enantiomeric Purity Assessment This table presents typical conditions as specific experimental data for this compound is not publicly available.
| Parameter | Condition |
|---|---|
| Column | Chiralpak AD-H or similar polysaccharide-based column |
| Mobile Phase | n-Hexane / Isopropanol (B130326) (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Outcome | Baseline separation of (1R) and (1S) enantiomers |
Gas Chromatography with Chiral Stationary Phases
Gas Chromatography (GC) with a chiral stationary phase can also be used for the enantiomeric separation of volatile compounds. For a compound like 5-iodoindan-1-ol, derivatization of the hydroxyl group to a more volatile ester or ether may be necessary prior to analysis. The derivatized enantiomers are then separated on a capillary column coated with a chiral selector, often a cyclodextrin (B1172386) derivative. Similar to chiral HPLC, the differential interaction between the enantiomers and the chiral stationary phase leads to their separation, allowing for the determination of enantiomeric purity. rsc.org
Hyphenated Techniques (e.g., LC-MS) for Purity and Identity Confirmation
Liquid chromatography-mass spectrometry stands as a cornerstone in modern analytical chemistry, merging the superior separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and specific detection afforded by mass spectrometry. This combination is exceptionally well-suited for the analysis of non-volatile and thermally sensitive compounds like this compound.
The process begins with the introduction of the sample into the LC system, where it travels through a column packed with a stationary phase. The differential interactions of the analyte and any impurities with this stationary phase lead to their separation over time. As the separated components exit the column, they are introduced into the mass spectrometer.
In the mass spectrometer, the molecules are ionized, most commonly through electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which are soft ionization techniques that minimize fragmentation and preserve the molecular ion. The mass analyzer then separates the resulting ions based on their mass-to-charge ratio (m/z), providing a precise measurement of the molecular weight of the parent compound.
For a definitive confirmation of identity, tandem mass spectrometry (MS/MS) is often employed. In this technique, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID). This process fragments the ion in a predictable manner, creating a unique fragmentation pattern that serves as a molecular fingerprint, confirming the compound's structure.
Detailed research findings on the specific application of LC-MS to this compound would typically involve the establishment of a validated analytical method. This would include optimizing the chromatographic conditions (e.g., column type, mobile phase composition, and flow rate) to achieve efficient separation and a stable signal. The mass spectrometry parameters would also be fine-tuned to ensure sensitive and accurate detection.
While specific experimental data for this compound is not publicly available in extensive research literature, a hypothetical data set based on the analysis of similar iodo-containing organic molecules can illustrate the expected findings.
| Parameter | Expected Value/Observation |
| LC Retention Time (t_R) | Dependent on specific LC conditions, but expected to be a sharp, well-defined peak. |
| [M+H]⁺ (m/z) | 275.0 (Calculated for C₉H₁₀IO) |
| [M+Na]⁺ (m/z) | 297.0 (Calculated for C₉H₉INaO) |
| Major MS/MS Fragments | Expected fragments would arise from the loss of water (H₂O), the iodine atom (I), and cleavage of the indane ring structure. |
This is a hypothetical table based on the chemical structure of this compound and general principles of mass spectrometry.
The purity of a sample of this compound would be assessed by monitoring the chromatogram for any additional peaks. The area under each peak is proportional to the concentration of the corresponding substance, allowing for the quantification of impurities. The mass spectra of these impurity peaks can also be analyzed to aid in their identification.
Reactivity and Strategic Functionalization of 1r 5 Iodoindan 1 Ol
Transition-Metal-Catalyzed Cross-Coupling Reactions at the Iodine Position
The iodine atom attached to the aromatic ring of (1R)-5-iodoindan-1-ol serves as a prime handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of complex molecular architectures.
Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds, involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. fishersci.co.uklibretexts.org This reaction is noted for its mild reaction conditions, low toxicity of the boron reagents, and broad functional group tolerance. fishersci.co.uknih.gov In the context of this compound, the aryl iodide functionality readily participates in Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of aryl, vinyl, or alkyl groups at the 5-position of the indane ring. fishersci.co.ukyonedalabs.com
The general mechanism involves the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Component | Example | Role |
| Aryl Halide | This compound | Electrophile |
| Organoboron Reagent | Arylboronic acid, Vinylboronic acid | Nucleophile fishersci.co.uk |
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Facilitates the reaction jmchemsci.com |
| Base | Cs₂CO₃, K₂CO₃, NaOH | Activates the organoboron reagent jmchemsci.comnih.gov |
| Solvent | DMF, Toluene, Water | Reaction medium yonedalabs.comjmchemsci.com |
The choice of catalyst, base, and solvent can be optimized to achieve high yields and selectivity. For instance, copper(I) iodide (CuI) has been used as a co-catalyst in some Suzuki-Miyaura reactions to enhance efficiency. jmchemsci.com
Sonogashira Coupling for Alkyne Introduction
The Sonogashira coupling is the method of choice for the synthesis of aryl and vinyl alkynes, involving the reaction of a terminal alkyne with an aryl or vinyl halide. gold-chemistry.orgwikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgnih.gov For this compound, this reaction provides a direct route to introduce an alkynyl group at the 5-position, a valuable functional handle for further transformations or for its incorporation into larger conjugated systems. gold-chemistry.org
The reaction proceeds under mild conditions, often at room temperature, and is compatible with a wide range of functional groups. wikipedia.org The reactivity of the halide follows the order I > Br > Cl > OTf. wikipedia.org
Table 2: Key Components in Sonogashira Coupling
| Component | Function |
| Aryl/Vinyl Halide | Electrophilic partner, e.g., this compound |
| Terminal Alkyne | Nucleophilic partner gold-chemistry.org |
| Palladium Catalyst | Primary catalyst for the cross-coupling cycle wikipedia.org |
| Copper(I) Co-catalyst | Facilitates the formation of the copper acetylide nih.gov |
| Amine Base | Acts as both a base and a solvent nih.gov |
While the traditional Sonogashira reaction employs a copper co-catalyst, copper-free variations have been developed to avoid the formation of undesired homocoupling products of the alkyne. nih.gov
Stille Coupling and Other Organotin-Mediated Reactions
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org This reaction is highly versatile, allowing for the formation of carbon-carbon bonds between a wide variety of organic fragments. wikipedia.org The aryl iodide of this compound is an excellent substrate for Stille coupling, enabling the introduction of alkyl, alkenyl, aryl, and alkynyl groups.
A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. wikipedia.org However, a significant drawback is the toxicity of the tin reagents and byproducts. organic-chemistry.org The general catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org
Recent advancements have focused on developing Stille reactions that are catalytic in tin, thereby reducing the amount of toxic tin waste. msu.edumsu.edu These methods often involve an in situ regeneration of the organotin reagent. msu.edu
Negishi and Kumada Coupling Variants
Negishi Coupling is a powerful transition metal-catalyzed reaction that couples organic halides or triflates with organozinc compounds. wikipedia.orgorganic-chemistry.org This reaction is notable for its high functional group tolerance and its ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org Both palladium and nickel catalysts are commonly used. wikipedia.org The aryl iodide of this compound can be effectively coupled with various organozinc reagents, although the water and air sensitivity of these reagents can be a practical challenge. wikipedia.org
Kumada Coupling , the first reported nickel- and palladium-catalyzed cross-coupling reaction, utilizes Grignard reagents (organomagnesium halides) or organolithium compounds as the nucleophile. nrochemistry.comorganic-chemistry.org This method is economically advantageous due to the ready availability of Grignard reagents. organic-chemistry.org However, its application can be limited by the high reactivity of the organomagnesium compounds, which are not compatible with base-sensitive functional groups. nrochemistry.com The reaction of this compound in a Kumada coupling would require protection of the hydroxyl group.
Table 3: Comparison of Negishi and Kumada Coupling
| Feature | Negishi Coupling | Kumada Coupling |
| Organometallic Reagent | Organozinc wikipedia.org | Organomagnesium (Grignard) or Organolithium nrochemistry.com |
| Catalyst | Palladium or Nickel wikipedia.org | Nickel or Palladium nrochemistry.com |
| Functional Group Tolerance | High wikipedia.org | Low (incompatible with acidic protons) nrochemistry.com |
| Reagent Sensitivity | Water and air sensitive wikipedia.org | Highly reactive, base-sensitive nrochemistry.com |
Hiyama Cross-Coupling Reactions
The Hiyama coupling utilizes organosilicon compounds as the nucleophilic partner in a palladium-catalyzed cross-coupling with organic halides. organic-chemistry.orgsioc-journal.cn A key advantage of this method is the low toxicity and high stability of organosilanes. organic-chemistry.org The reaction typically requires an activating agent, such as a fluoride (B91410) source (e.g., TBAF) or a base, to facilitate the transmetalation step. nih.govorganic-chemistry.org
The aryl iodide of this compound can be coupled with various organosilanes, including aryl, alkenyl, and alkyl silanes, providing another avenue for carbon-carbon bond formation. sioc-journal.cn Ligand-free palladium on carbon (Pd/C) has been shown to be an effective and economical catalyst for Hiyama cross-coupling reactions. rsc.org
Transformations Involving the Hydroxyl Functionality
The secondary hydroxyl group in this compound offers a second site for chemical modification, which can be addressed independently or in concert with reactions at the iodine position. Common transformations of the hydroxyl group include oxidation, conversion to a better leaving group for substitution reactions, or its use as a directing group in certain catalytic processes. nih.gov
The chemoselective transformation of a hydroxyl group in a molecule with other reactive functionalities is a common challenge in organic synthesis. nih.gov Strategies for hydroxyl group modification can be broadly categorized as:
Direct Conjugation: Formation of ethers or esters.
Oxidation: Conversion to a ketone.
Activation: Conversion to a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution. nih.gov
Protection: Masking the hydroxyl group as a silyl (B83357) ether or other protecting group to allow for selective reaction at the iodine position. nih.gov
The development of mild and selective methods for these transformations is crucial for the effective utilization of this compound as a synthetic building block. nih.gov
Computational and Theoretical Investigations of 1r 5 Iodoindan 1 Ol
Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical calculations are fundamental to understanding the electronic behavior of molecules. These methods could provide invaluable information on the structure and reactivity of (1R)-5-iodoindan-1-ol.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A DFT analysis of this compound would involve calculating the shapes and energies of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. Such a study would also map the electron density surface to identify electrophilic and nucleophilic sites, predicting how the molecule might interact with other reagents. However, specific DFT data for this compound is not available in published literature.
The three-dimensional structure of a molecule can significantly influence its properties and biological activity. This compound possesses conformational flexibility due to the non-planar five-membered ring and the rotatable hydroxyl group. A conformer analysis would involve systematically exploring the potential energy surface of the molecule to identify its most stable three-dimensional arrangements (conformers). This would provide insights into the preferred shapes the molecule adopts and the energy barriers between different conformations. This information is crucial for understanding its interactions with biological targets, but specific energy landscape data for this compound has not been reported.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. An MD simulation of this compound, typically in a solvent like water or an organic solvent, would reveal its dynamic behavior, including the flexibility of the indane ring system and the interactions of the hydroxyl and iodo groups with their surroundings. This would allow for the study of how the molecule behaves in a realistic environment and how it forms intermolecular bonds, such as hydrogen bonds. At present, no such simulation studies have been published for this compound.
Advanced Research Applications of the Chiral Iodoindanol Scaffold
Structural Probes in Chemical Biology and Mechanistic Research
In Vitro Enzyme Inhibition Studies and Mechanistic Insights
The rigid structure of the iodoindanol scaffold makes it an attractive core for the design of enzyme inhibitors. The specific orientation of the hydroxyl and iodo groups in (1R)-5-iodoindan-1-ol can be exploited to achieve selective binding to the active sites of various enzymes.
Detailed Research Findings: At present, specific in vitro enzyme inhibition data, such as IC50 values, for this compound against particular enzymes are not extensively documented in publicly accessible literature. However, the general class of indane derivatives has been investigated for the inhibition of several enzymes. For instance, derivatives of indanone, a related structural class, have shown inhibitory activity against enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are relevant targets in neurodegenerative diseases. The introduction of a halogen, such as iodine, can enhance inhibitory potency and selectivity through specific halogen bonding interactions with the enzyme's active site residues. Mechanistic studies on related compounds often reveal that the hydroxyl group can form critical hydrogen bonds, while the indane core establishes hydrophobic interactions within the binding pocket.
Molecular Recognition Studies with Biomolecules (e.g., protein-ligand binding)
The ability of this compound to participate in specific non-covalent interactions forms the basis of its application in molecular recognition studies. Understanding how this scaffold binds to proteins and other biomolecules is crucial for designing new therapeutic agents and molecular probes.
Detailed Research Findings: While specific protein-ligand binding studies for this compound are not widely reported, the principles of molecular recognition suggest key interaction points. The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming interactions with polar amino acid residues such as serine, threonine, and tyrosine, or with the peptide backbone. The aromatic ring of the indane structure can engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, and tryptophan. Furthermore, the iodine atom is capable of forming halogen bonds, a type of non-covalent interaction that has gained increasing recognition for its importance in ligand binding and molecular recognition. These interactions, though weaker than hydrogen bonds, are highly directional and can contribute significantly to binding affinity and selectivity.
| Interaction Type | Potential Interacting Residues/Moieties |
| Hydrogen Bonding | Serine, Threonine, Tyrosine, Aspartate, Glutamate, Peptide Backbone |
| Hydrophobic Interactions | Leucine, Isoleucine, Valine, Alanine |
| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |
| Halogen Bonding | Carbonyl oxygens of the peptide backbone, Lewis basic side chains |
Radioligand Design for Receptor Binding Site Characterization
The incorporation of a radioactive isotope into a molecule allows for its use as a radioligand to study receptor binding sites. The iodo group in this compound makes it a prime candidate for the development of radioiodinated ligands.
Detailed Research Findings: The development of radioligands from the this compound scaffold would typically involve the substitution of the stable iodine atom with a radioactive isotope, such as Iodine-123, Iodine-125, or Iodine-131. These radioisotopes have different properties suitable for various imaging and binding assay techniques. For example, Iodine-123 is a gamma emitter suitable for Single Photon Emission Computed Tomography (SPECT) imaging, while Iodine-125 is a gamma and X-ray emitter commonly used in in vitro radioligand binding assays due to its longer half-life.
The design process for such a radioligand would focus on ensuring that the introduction of the radioisotope does not significantly alter the binding affinity and selectivity of the parent molecule for its target receptor. Once synthesized, these radioligands can be used in saturation and competition binding assays to determine the density (Bmax) and affinity (Kd) of receptors in various tissues and cell preparations. This information is invaluable for understanding the distribution and function of receptors in both healthy and diseased states.
| Radioisotope | Primary Emissions | Common Application |
| Iodine-123 | Gamma | SPECT Imaging |
| Iodine-125 | Gamma, X-ray | In Vitro Binding Assays |
| Iodine-131 | Beta, Gamma | Radiotherapy, Imaging |
Future Research Directions and Interdisciplinary Prospects in 1r 5 Iodoindan 1 Ol Chemistry
Innovations in Green Chemistry and Sustainable Synthetic Routes
The pursuit of environmentally benign chemical processes is a central theme in modern chemistry. For (1R)-5-iodoindan-1-ol, future research will focus on shifting away from conventional synthetic methods that may rely on stoichiometric, non-renewable reagents and hazardous solvents, towards greener, more sustainable alternatives.
A primary area of innovation lies in biocatalysis. The asymmetric reduction of the precursor ketone, 5-iodo-1-indanone, is a critical step for establishing the chiral center. While traditional methods might employ chiral borane (B79455) reagents or metal hydrides, biocatalytic reduction using whole-cell systems or isolated enzymes offers a compellingly green alternative. researchgate.netresearchgate.net Research into ketoreductases (KREDs) from various microorganisms like Lactobacillus kefiri or the use of readily available biocatalysts such as Daucus carota (carrot root) could yield highly enantioselective transformations under mild, aqueous conditions. researchgate.netresearchgate.net These processes operate at ambient temperature and pressure, drastically reducing energy consumption and eliminating the need for heavy metal catalysts or harsh reagents. researchgate.net
Further innovation is expected in the choice of solvents and reaction media. The development of synthetic routes that utilize bio-based solvents, supercritical fluids, or even solvent-free conditions aligns with the principles of green chemistry. polimi.it For instance, performing catalytic reductions in ethanol/water mixtures or other biodegradable solvents can significantly lower the environmental impact of the synthesis.
| Parameter | Hypothetical Traditional Route (e.g., CBS Reduction) | Future Sustainable Route (Biocatalysis) |
|---|---|---|
| Reducing Agent | Borane (BH3) complex | Cofactor (e.g., NADPH) regenerated in-situ |
| Catalyst | Chiral oxazaborolidine | Whole-cell biocatalyst or isolated ketoreductase |
| Solvent | Anhydrous organic solvent (e.g., THF) | Aqueous buffer, potentially with a co-solvent |
| Temperature | Low to ambient (-78°C to 25°C) | Ambient (e.g., 25-37°C) |
| Atom Economy | Moderate | High |
| Environmental Impact | Use of hazardous reagents and organic solvents | Minimal; biodegradable catalyst and aqueous medium |
Integration of Artificial Intelligence and Machine Learning in Reaction Design
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize synthetic chemistry by transforming the process of reaction design and optimization from a trial-and-error endeavor to a data-driven science. preprints.org For this compound, these computational tools offer several avenues for future research.
| Application Area | AI/ML Tool | Objective and Future Prospect |
|---|---|---|
| Retrosynthesis Planning | Neural network-based retrosynthesis models | To identify novel, more efficient synthetic routes from commercially available starting materials. engineering.org.cn |
| Catalyst Discovery | Generative models and predictive algorithms | To design novel chiral ligands or catalysts and predict their effectiveness for the asymmetric reduction of 5-iodo-1-indanone. |
| Reaction Optimization | Bayesian optimization, Random Forest models | To predict the optimal reaction parameters (temperature, solvent, concentration, catalyst loading) for maximizing yield and enantioselectivity, reducing experimental effort. preprints.org |
| Outcome Prediction | Graph convolutional networks (GCNs) | To accurately predict the major product and enantiomeric excess of a reaction given a set of reactants and conditions. preprints.org |
Exploration of Novel Catalytic Systems for Enantioselective Transformations
The heart of synthesizing this compound is the enantioselective transformation of its prochiral ketone precursor. While well-established catalysts exist, future research will undoubtedly focus on discovering and developing novel catalytic systems that offer higher efficiency, greater selectivity, lower cost, and improved sustainability.
One major frontier is the continued development of asymmetric organocatalysis. wikipedia.org Using small, chiral organic molecules as catalysts avoids the cost and potential toxicity associated with transition metals. peerj.comnih.gov Research into new chiral amines, thioureas, or phosphoric acids could lead to highly effective catalysts for the transfer hydrogenation of 5-iodo-1-indanone, using benign hydrogen donors like formic acid or isopropanol (B130326). rsc.orgnih.gov
In the realm of transition-metal catalysis, the focus will be on catalysts based on earth-abundant and non-toxic metals. While ruthenium and rhodium complexes are highly effective, future work may explore iron, manganese, or copper-based catalysts that provide similar or superior activity and selectivity. researchgate.net The design of new, highly modular chiral ligands will be crucial to fine-tuning the catalyst's steric and electronic properties to achieve near-perfect enantioselectivity.
Finally, the indanol scaffold itself can be a source of new catalysts. Chiral indanol-based organoiodine compounds have already been developed for certain asymmetric transformations, highlighting the potential for derivatives of this compound to serve as precursors for a new class of catalysts. nih.gov
| Catalytic System | Examples | Future Research Focus for this compound Synthesis |
|---|---|---|
| Transition-Metal Catalysis | Ru(II)-diamine complexes, Rhodium catalysts | Development of catalysts based on earth-abundant metals (Fe, Mn); design of more efficient and recyclable ligands. researchgate.net |
| Organocatalysis | Proline derivatives, MacMillan catalysts, Chiral phosphoric acids | Discovery of novel, low-loading organocatalysts for asymmetric transfer hydrogenation; application in flow chemistry systems. rsc.orgmdpi.com |
| Biocatalysis | Ketoreductases (KREDs), Alcohol dehydrogenases (ADHs), Whole-cell systems | Screening for novel enzymes with high specificity for 5-iodo-1-indanone; protein engineering to enhance stability and activity. mdpi.comnih.gov |
Advancements in Automated Synthesis and High-Throughput Screening
The discovery and optimization of chemical reactions are often limited by the time-consuming, one-at-a-time nature of traditional laboratory work. The future of developing synthetic routes to compounds like this compound will increasingly rely on automated synthesis platforms and high-throughput screening (HTS) techniques. patsnap.com
HTS enables the rapid, parallel evaluation of hundreds or thousands of reaction conditions. nih.gov For the synthesis of this compound, an HTS campaign could be designed to screen a large library of chiral catalysts (metal-based, organocatalysts, or enzymes) against a matrix of different solvents, temperatures, and additives. chemspeed.com Robotic liquid handlers would dispense reagents into microtiter plates, and automated analytical techniques, such as high-throughput chiral chromatography or circular dichroism, would analyze the yield and enantiomeric excess of each reaction. iitm.ac.in
This approach dramatically accelerates the identification of optimal reaction conditions and novel, high-performance catalysts. patsnap.com Furthermore, once lead conditions are identified, automated synthesis reactors can perform further optimization studies, systematically varying parameters to fine-tune the process for maximum efficiency and selectivity, a task that would be prohibitively laborious if performed manually.
| Screening Parameter | Variables to be Tested | Rationale and Goal |
|---|---|---|
| Catalyst Library | Diverse chiral ligands for Ru/Rh; various organocatalysts (e.g., thioureas, amines); library of KRED enzymes. | To identify novel and highly enantioselective catalysts for the reduction of 5-iodo-1-indanone. |
| Solvents | Array of polar, non-polar, protic, and aprotic solvents; green solvents (e.g., 2-MeTHF, ethanol, water). | To determine the optimal medium for catalyst activity, selectivity, and solubility. |
| Additives/Bases | Range of organic and inorganic bases (for transfer hydrogenation); co-solvents or buffers (for biocatalysis). | To activate the catalyst and optimize the reaction environment. |
| Temperature | Screening across a defined range (e.g., 10°C to 60°C). | To find the optimal balance between reaction rate and enantioselectivity. |
Interdisciplinary Collaborations in Indanol Chemistry Research
Addressing the future challenges in the chemistry of this compound will require synergistic collaborations across multiple scientific disciplines. The complexity of modern chemical synthesis and the drive for innovation necessitate the integration of diverse expertise.
The convergence of organic chemistry with computational science is paramount. Chemists can design and synthesize novel catalysts, while computer scientists and data analysts develop the AI/ML algorithms needed to predict their efficacy and optimize reaction pathways. patsnap.com This partnership creates a powerful feedback loop where experimental data refines predictive models, and model predictions guide more intelligent and targeted experimentation.
Similarly, collaborations between synthetic chemists and biotechnologists are crucial for advancing green synthesis. chiralpedia.com Bioprospecting for new enzymes in diverse microorganisms or using protein engineering to tailor the selectivity of existing enzymes requires a deep understanding of both biochemistry and organic reaction mechanisms.
Finally, the expertise of chemical engineers is essential for translating laboratory discoveries into practical, scalable processes. Engineers can design continuous flow reactors that improve reaction efficiency and safety, and they can develop methods for catalyst recycling and product purification that are both economically viable and environmentally sustainable, ensuring that innovative science has a real-world impact. chiralpedia.com
| Collaborating Disciplines | Potential Research Project | Desired Outcome |
|---|---|---|
| Organic Chemistry + Computer Science | Development of a specialized ML model to predict enantioselectivity in the reduction of substituted indanones. | An accurate in silico tool to accelerate the discovery of optimal catalysts and conditions. microsoft.com |
| Synthetic Chemistry + Biotechnology | Directed evolution of a ketoreductase to achieve >99.5% enantiomeric excess and high turnover for 5-iodo-1-indanone reduction. | A highly efficient, robust biocatalyst for the green and scalable production of this compound. |
| Chemistry + Chemical Engineering | Design and implementation of a continuous flow process for the organocatalytic transfer hydrogenation of 5-iodo-1-indanone. | A safe, efficient, and scalable manufacturing process with integrated product separation. |
| Materials Science + Catalysis Chemistry | Development of a heterogeneous catalyst by immobilizing a chiral organocatalyst on a solid support (e.g., polymer, silica). | A recyclable catalyst system that simplifies purification and improves process sustainability. |
Q & A
Basic: What are the optimal synthetic routes for preparing (1R)-5-iodoindan-1-ol, and how do reaction conditions influence enantiomeric purity?
Methodological Answer:
The synthesis of this compound can be adapted from analogous halogenation strategies for indene derivatives. For example, fluorination of 2,3-dihydro-1H-inden-1-ol using Selectfluor (a fluorinating agent) under controlled pH and temperature yields high enantiomeric purity . For iodination, electrophilic aromatic substitution (EAS) with iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃) is a plausible route. Enantiomeric purity can be monitored via chiral HPLC or polarimetry. Reaction conditions (solvent polarity, temperature, and catalyst loading) must be optimized to minimize racemization, as hydroxyl groups in bicyclic systems are prone to steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
